
1-(2-Methyl-2-hydroxypropyl)-3-methyl-5-phenylbiuret
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-2-hydroxypropyl)-3-methyl-5-phenylbiuret is an organic compound with a complex structure that includes a biuret moiety, a phenyl group, and a hydroxypropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-2-hydroxypropyl)-3-methyl-5-phenylbiuret typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methyl-2-hydroxypropyl isocyanate with 3-methyl-5-phenylbiuret under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methyl-2-hydroxypropyl)-3-methyl-5-phenylbiuret can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
1-(2-Methyl-2-hydroxypropyl)-3-methyl-5-phenylbiuret has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-2-hydroxypropyl)-3-methyl-5-phenylbiuret involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-hydroxypropyl piperazine-1-carboxylate: This compound has a similar hydroxypropyl group but differs in its overall structure and functional groups.
2-Hydroxypropyl methacrylate: Another compound with a hydroxypropyl group, commonly used in polymer chemistry.
Uniqueness
1-(2-Methyl-2-hydroxypropyl)-3-methyl-5-phenylbiuret is unique due to its combination of a biuret moiety, a phenyl group, and a hydroxypropyl group
Propriétés
Numéro CAS |
76267-38-4 |
|---|---|
Formule moléculaire |
C13H19N3O3 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
1-carbamoyl-1-(2-hydroxy-2-methylpropyl)-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C13H19N3O3/c1-9-6-4-5-7-10(9)15-12(18)16(11(14)17)8-13(2,3)19/h4-7,19H,8H2,1-3H3,(H2,14,17)(H,15,18) |
Clé InChI |
LQRQZIFARSYOBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)N(CC(C)(C)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


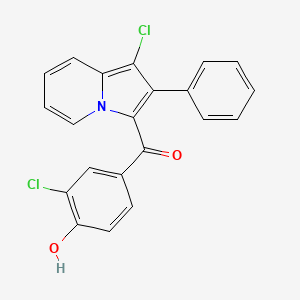

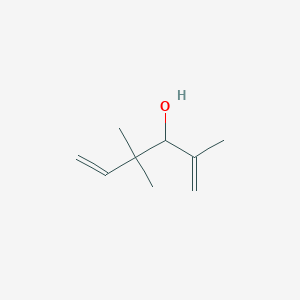


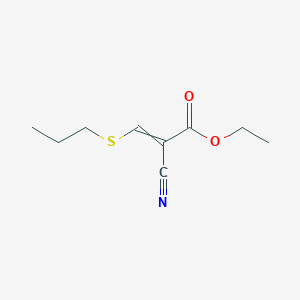
![Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester](/img/structure/B14445119.png)
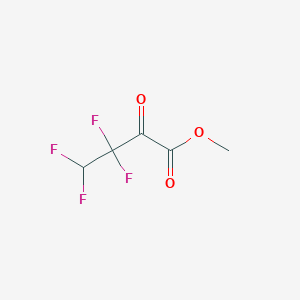
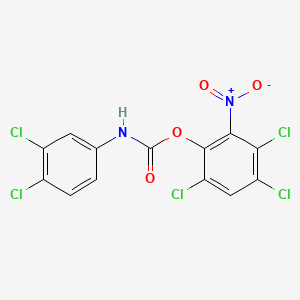
![3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14445134.png)
![7-Oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde](/img/structure/B14445146.png)
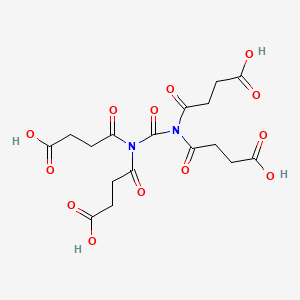
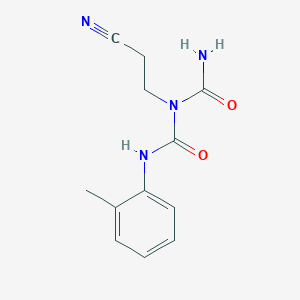
![(5R,5aR,8aR,9R)-9-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B14445162.png)
